molecular formula C17H22N2O B5886963 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

Cat. No. B5886963
M. Wt: 270.37 g/mol
InChI Key: SWMBWZLGSSKQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as TMQ, is a heterocyclic organic compound that belongs to the quinoline family. TMQ is a yellow crystalline powder that is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol binds to metal ions through its quinoline moiety, forming a stable complex. The resulting complex can then be detected using fluorescence spectroscopy. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can also chelate metal ions, preventing them from participating in chemical reactions. In terms of its antioxidant and anti-inflammatory properties, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a variety of biochemical and physiological effects. In addition to its metal ion detection and chelation properties, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have antioxidant and anti-inflammatory effects. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is its ability to selectively detect metal ions, making it a useful tool for studying metal ion biology. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is also relatively easy to synthesize and purify. However, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has some limitations, including its potential toxicity and the fact that it may interfere with other chemical reactions in biological systems.

Future Directions

There are several potential future directions for research involving 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One area of interest is the development of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol-based sensors for the detection of metal ions in biological samples. Additionally, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may have potential as a therapeutic agent for diseases involving metal ion dysregulation, such as Alzheimer's disease. Finally, further investigation into the antioxidant and anti-inflammatory properties of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may lead to the development of new treatments for a variety of diseases.

Synthesis Methods

2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenol with formaldehyde and pyrrolidine. The resulting intermediate is then reacted with quinoline in the presence of a catalyst to produce 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is widely used in scientific research due to its unique chemical properties. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can also be used as a chelating agent to remove metal ions from solutions. Additionally, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been investigated for its potential use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

2,6,8-trimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-11-8-12(2)16-14(9-11)17(20)15(13(3)18-16)10-19-6-4-5-7-19/h8-9H,4-7,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMBWZLGSSKQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,8-Trimethyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol

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